An In-depth Technical Guide to Brominated Pyridinamines: Addressing the Identity of 5,6-Dibromopyridin-2-amine and a Comprehensive Profile of the Key Intermediate, 5-Bromopyridin-2-amine
An In-depth Technical Guide to Brominated Pyridinamines: Addressing the Identity of 5,6-Dibromopyridin-2-amine and a Comprehensive Profile of the Key Intermediate, 5-Bromopyridin-2-amine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical identity of 5,6-Dibromopyridin-2-amine and provides a comprehensive, in-depth analysis of the closely related and synthetically crucial compound, 5-Bromopyridin-2-amine. Given the apparent scarcity of information on the former, this guide redirects its focus to the latter, a compound of significant interest in medicinal chemistry and materials science.
Part 1: Elucidating the Identity of 5,6-Dibromopyridin-2-amine
Initial searches for "5,6-Dibromopyridin-2-amine" across major chemical databases and supplier catalogs did not yield a conclusive IUPAC name or a specific CAS number for this particular isomeric structure. This suggests that 5,6-Dibromopyridin-2-amine is either an exceptionally rare compound with limited commercial availability and published data, or the nomenclature may be imprecise.
In contrast, a different isomer, 5,6-Dibromo-3-pyridinamine , is documented with the following identifiers:
Due to the lack of available technical data for 5,6-Dibromopyridin-2-amine, the remainder of this guide will focus on a structurally related and widely utilized compound that serves as a foundational building block in synthetic chemistry: 5-Bromopyridin-2-amine .
Part 2: A Comprehensive Technical Guide to 5-Bromopyridin-2-amine
Introduction and Chemical Identity
5-Bromopyridin-2-amine is a key heterocyclic intermediate, valued for its dual functionality. The pyridine ring provides a core scaffold, the amino group at the 2-position offers a nucleophilic site for further derivatization, and the bromo group at the 5-position enables a range of cross-coupling reactions. This trifecta of reactive sites makes it an invaluable precursor for the synthesis of complex active pharmaceutical ingredients (APIs) and other functional materials.[2][3]
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IUPAC Name: 5-bromopyridin-2-amine[4]
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CAS Number: 1072-97-5[4]
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Synonyms: 2-Amino-5-bromopyridine, 5-Bromo-2-pyridinamine[4]
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Molecular Formula: C₅H₅BrN₂[4]
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Molecular Weight: 173.01 g/mol [4]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of 5-Bromopyridin-2-amine is presented in the table below. These properties are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source(s) |
| Appearance | White to beige or light yellow crystalline powder | [5] |
| Melting Point | 133-138 °C | [5] |
| Boiling Point | 230.9±20.0 °C (Predicted) | |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Slightly soluble in water. | [5] |
| pKa | ~5.25 (for the pyridinium ion) | [5] |
Spectroscopic Data: Spectroscopic analysis is fundamental for the structural confirmation of 5-Bromopyridin-2-amine. Key spectral features include:
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¹H NMR (DMSO-d₆): Signals typically observed around δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), and 4.58 (s, 2H, -NH₂).[6]
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Infrared (IR) Spectroscopy: Characteristic peaks corresponding to N-H stretching of the primary amine and C-Br stretching vibrations.
Synthesis and Reactivity
The synthesis of 5-Bromopyridin-2-amine most commonly begins with the electrophilic bromination of 2-aminopyridine. The choice of brominating agent and reaction conditions is crucial to control regioselectivity and minimize the formation of di-brominated byproducts, such as 2-amino-3,5-dibromopyridine.[7][8]
Common Synthetic Approach: Bromination of 2-Aminopyridine
This protocol outlines a common laboratory-scale synthesis. The causality behind these steps is to activate the pyridine ring towards electrophilic substitution while directing the incoming electrophile (bromine) to the 5-position. The amino group is a strong activating group, making the pyridine ring susceptible to bromination.
Experimental Protocol: Synthesis of 5-Bromopyridin-2-amine
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as acetic acid or chloroform.[8][9]
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise while maintaining a low temperature (e.g., below 20°C) to control the reaction rate and prevent over-bromination.[8] An alternative and often milder brominating agent is phenyltrimethylammonium tribromide.[9]
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Reaction Monitoring: Stir the mixture vigorously for a designated period (e.g., 1-3 hours).[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is typically neutralized. For instance, it can be poured onto ice and neutralized with a base like sodium hydroxide solution.[8] The precipitated solid is collected by filtration.
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Purification: The crude product often contains the byproduct 2-amino-3,5-dibromopyridine. This can be removed by washing the crude solid with a non-polar solvent like hot petroleum ether, in which the desired mono-brominated product has lower solubility.[8] The purified 5-Bromopyridin-2-amine can be further recrystallized from a suitable solvent like benzene or aqueous ethanol to achieve high purity.[8]
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 5-Bromopyridin-2-amine.
Applications in Drug Discovery and Development
5-Bromopyridin-2-amine is a cornerstone intermediate in the synthesis of numerous pharmaceutical agents, particularly kinase inhibitors. Its strategic importance lies in its ability to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position.
Key Therapeutic Areas and Examples:
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Oncology: It is a key building block for several kinase inhibitors. For instance, it is listed as an impurity related to Palbociclib , a CDK4/6 inhibitor used in the treatment of breast cancer.[2][4] It is also used in the synthesis of inhibitors for other kinases like PI3K and VEGFR-2.
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Neurology: The scaffold is utilized in the development of selective dopamine D3 receptor agonists.
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Inflammatory and Autoimmune Diseases: Its derivatives are explored for treating a variety of conditions including autoimmune diseases and inflammation.
Use of Deuterated Analogues:
The deuterated version, 2-Amino-5-bromopyridine-d3, is a valuable tool in modern drug development. Substituting hydrogen with deuterium can create a stronger carbon-deuterium bond, which can slow down metabolic processes mediated by cytochrome P450 enzymes. This "Kinetic Isotope Effect" can lead to improved pharmacokinetic profiles, such as a longer drug half-life.[5][10] The deuterated analogue also serves as an excellent internal standard for quantitative bioanalysis using LC-MS/MS.[10]
Illustrative Synthetic Pathway in Drug Discovery
Caption: Generalized synthetic application of 5-Bromopyridin-2-amine in API synthesis.
Safety and Handling
5-Bromopyridin-2-amine is classified as a hazardous substance and must be handled with appropriate safety precautions.
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Hazard Statements:
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Part 3: Conclusion
While the specific compound 5,6-Dibromopyridin-2-amine remains elusive in common chemical literature, this guide provides a thorough and practical overview of the closely related and synthetically vital intermediate, 5-Bromopyridin-2-amine. Its versatile reactivity, established synthetic routes, and critical role in the development of modern pharmaceuticals underscore its importance for researchers and professionals in the field of drug discovery. Understanding its properties, synthesis, and applications is fundamental to leveraging its potential in creating novel and effective therapeutic agents.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2-Amino-5-bromopyridine [jubilantingrevia.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Pyridinamine, 5-bromo-6-methyl- | C6H7BrN2 | CID 170678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijssst.info [ijssst.info]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
